trans-2-Decalone
Overview
Description
trans-2-Decalone: is an organic compound belonging to the family of decalones, which are bicyclic ketones. It is a stereoisomer of decalone, characterized by the trans configuration of the hydrogen atoms at the bridgehead positions of the two fused cyclohexane rings. This compound is notable for its rigid structure and stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonation Method: One common method for synthesizing trans-2-Decalone involves the ozonation of decalin.
Enzymatic Synthesis: Another method involves the use of enzymes such as horse liver alcohol dehydrogenase to catalyze the reduction of decalindione substrates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonation processes, where decalin is subjected to controlled ozonation conditions to yield the desired product. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Decalone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form trans-2-decalol, a diastereomeric alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the decalone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: trans-2-Decalol.
Substitution: Halogenated decalones and other substituted derivatives.
Scientific Research Applications
Chemistry: trans-2-Decalone is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its rigid structure and stability make it an ideal starting material for various synthetic pathways.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and the stereochemistry of biological processes. It serves as a model compound for understanding the behavior of bicyclic ketones in biological systems.
Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals. Its stability and reactivity make it a valuable component in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of trans-2-Decalone involves its interaction with various molecular targets through its carbonyl group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of new bonds and subsequent products. The rigid structure of this compound ensures that these reactions occur with high stereoselectivity, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
cis-2-Decalone: Unlike trans-2-Decalone, cis-2-Decalone has the hydrogen atoms at the bridgehead positions on the same side, resulting in a different three-dimensional structure and reactivity.
trans-Decalin: This compound lacks the carbonyl group present in this compound, leading to different chemical properties and reactivity.
cis-Decalin: Similar to trans-Decalin but with a different spatial arrangement of hydrogen atoms, affecting its stability and reactivity.
Uniqueness: this compound is unique due to its rigid and stable trans configuration, which imparts distinct chemical properties and reactivity compared to its cis counterpart and other related compounds. Its ability to undergo stereoselective reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRKCQQHOWAU-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CC(=O)CC[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884864 | |
Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16021-08-2 | |
Record name | rel-(4aR,8aR)-Octahydro-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16021-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decalone, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016021082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Decalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aR)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-octahydronaphthalene-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DECALONE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U64US27J7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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